![molecular formula C14H16ClN5O B8486083 N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide](/img/structure/B8486083.png)
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide
描述
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a methyl group, linked to a tetrahydroindazole carboxamide moiety. Its intricate structure suggests potential utility in medicinal chemistry and other scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学研究应用
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it might inhibit certain kinases, leading to downstream effects on cellular signaling pathways .
相似化合物的比较
Similar Compounds
- N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride
- N-((3-chloropyrazin-2-yl)methyl)propan-2-amine hydrochloride
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is unique due to its specific combination of a chloropyrazine moiety with a tetrahydroindazole carboxamide structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C14H16ClN5O |
|---|---|
分子量 |
305.76 g/mol |
IUPAC 名称 |
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide |
InChI |
InChI=1S/C14H16ClN5O/c1-20-12-4-2-3-9(10(12)7-19-20)14(21)18-8-11-13(15)17-6-5-16-11/h5-7,9H,2-4,8H2,1H3,(H,18,21) |
InChI 键 |
KXQMGDDMVIRDJJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=N1)C(CCC2)C(=O)NCC3=NC=CN=C3Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B8486011.png)
![{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8486013.png)
![6'-(3-Fluoropropoxy)-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8486016.png)
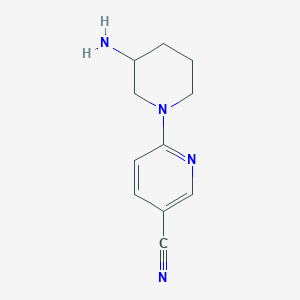
![Pyridine,2-methyl-3-[1-[4-(methylsulfonyl)phenyl]-4-(trifluoromethyl)-1h-imidazol-2-yl]-](/img/structure/B8486036.png)
![Imidazo[1,5-a]pyrazine,8-methyl-3-(1-piperazinyl)-](/img/structure/B8486047.png)
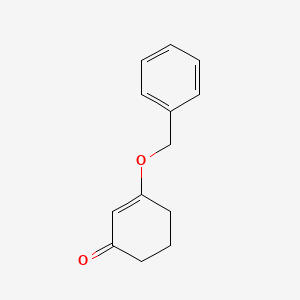
![1-[4-(4-Methoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B8486062.png)
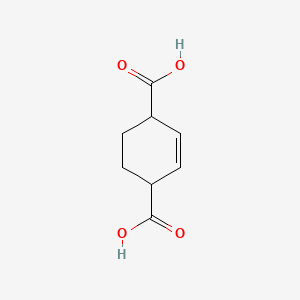
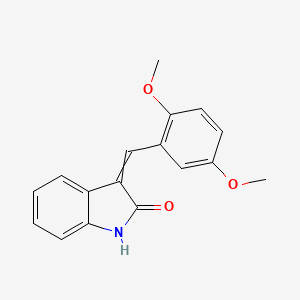
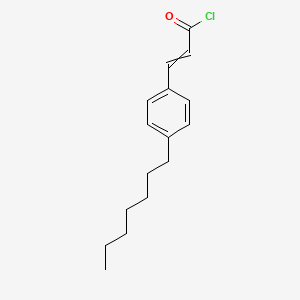

![4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-3-(1H-tetrazol-5-yl)-](/img/structure/B8486095.png)
![methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-aminobenzoate](/img/structure/B8486101.png)
